molecular formula C21H27NO3 B3116619 4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol CAS No. 218288-37-0

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

Cat. No.: B3116619
CAS No.: 218288-37-0
M. Wt: 341.4 g/mol
InChI Key: ICWWTOIOUJQNDU-UHFFFAOYSA-N
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Description

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol (CAS 218288-37-0) is a complex organic compound with a unique structure that combines a substituted piperidine core with phenyl groups and a methoxymethoxymethyl moiety . This compound serves as a versatile synthetic intermediate in advanced pharmaceutical research and development . Its structure features a hydroxyl group at the 4-position of the piperidine ring, which confers polar properties, enhancing solubility in polar solvents and providing a handle for further chemical synthesis and reactivity . The presence of the ether-bonded methoxymethoxy group offers a protected functional group that can be selectively deprotected under controlled reaction conditions, making this compound a valuable building block for further structural modifications and the synthesis of more complex target molecules . Piperidine derivatives are of significant interest in medicinal chemistry and are frequently explored for their diverse biological activities. Notably, structurally related piperidine compounds have been developed as potent and selective agonists for the melanocortin type 4 receptor (MC4R) . MC4R agonists are a major area of therapeutic research for conditions such as obesity and sexual dysfunction . While the specific activity of this compound must be confirmed by the researcher, its structural features make it a compelling candidate for research in these and other areas. The compound offers an optimal balance between reactivity and stability under controlled reaction conditions, making it a reliable and sophisticated intermediate for constructing novel chemical entities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Identifier Details: CAS Number: 218288-37-0 ; PubChem CID: 71650952 ; Molecular Formula: C21H27NO3 ; Molecular Weight: 341.44 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methoxymethoxymethyl)phenyl]-1-methyl-3-phenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-22-13-12-21(23,20(14-22)17-8-4-3-5-9-17)19-11-7-6-10-18(19)15-25-16-24-2/h3-11,20,23H,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWTOIOUJQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C2=CC=CC=C2)(C3=CC=CC=C3COCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol typically involves multiple steps. One common method includes the reaction of methyl vinyl ether with 4-bromonitrobenzene to form an intermediate, which is then further reacted under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a dopamine transporter (DAT) inhibitor . DAT inhibitors are significant in treating conditions such as depression and cocaine addiction. Research indicates that compounds similar to this one can exhibit varying affinities for dopamine reuptake inhibition, making them candidates for further pharmacological evaluation.

Case Study: Dopamine Transporter Inhibition

A study published in the Journal of Medicinal Chemistry highlighted a related compound that demonstrated significant DAT inhibition with K(i) values indicating strong binding affinity. This suggests that modifications to the piperidine structure can enhance efficacy against cocaine addiction, providing a pathway for developing new therapeutic agents .

Neuropharmacology

Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The structural characteristics of this compound allow it to interact with various receptors, potentially leading to novel treatments for psychiatric disorders.

Behavioral Studies

Behavioral pharmacological testing has indicated that modifications to this compound can mimic certain effects of cocaine without producing the full spectrum of stimulant effects. This profile could be beneficial in designing drugs that alleviate addiction symptoms without reinforcing drug-seeking behavior .

Mechanism of Action

The mechanism of action of 4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Research Implications

Compared to sulfonyl-containing derivatives, it may exhibit improved membrane permeability, while its piperidine core offers distinct conformational flexibility relative to piperazine-based drugs. Further studies should explore its receptor affinity profiles and metabolic pathways.

Biological Activity

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol, with the CAS number 218288-37-0, is a compound that belongs to the piperidine class of chemicals. Its molecular formula is C21H27NO3C_{21}H_{27}NO_3 and it has a molecular weight of approximately 341.44 g/mol . This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds in the piperidine class often exhibit significant effects on the central nervous system (CNS), making them candidates for therapeutic applications in treating conditions such as depression, anxiety, and pain management.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Analgesic Effects : Similar compounds have shown efficacy in pain relief by modulating pain pathways in the CNS.
  • Antidepressant Activity : Studies suggest that piperidine derivatives can influence serotonin levels, potentially aiding in the treatment of depression.
  • Neuroprotective Effects : Some piperidine compounds exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Analgesic Properties : A study evaluated a series of piperidine derivatives for their analgesic effects using animal models. The results indicated that certain modifications to the piperidine structure enhanced pain relief without significant side effects .
  • Antidepressant Activity Evaluation : Another research effort focused on the impact of piperidine derivatives on serotonin and norepinephrine reuptake inhibition. Findings suggested that this compound could act as a potential antidepressant by increasing neurotransmitter levels in synaptic clefts .
  • Neuroprotective Studies : Research conducted on neuroprotection highlighted that compounds similar to this piperidine derivative could reduce oxidative stress in neuronal cells, thereby offering protective benefits against neurodegeneration .

Comparative Data Table

Property This compound Similar Piperidine Derivative
Molecular FormulaC21H27NO3C20H25NO3
Molecular Weight341.44 g/mol325.42 g/mol
Analgesic ActivityModerate efficacy in animal modelsHigh efficacy
Antidepressant ActivityPotentially effectiveConfirmed efficacy
Neuroprotective EffectsObserved reduction in oxidative stressSignificant neuroprotection

Q & A

Q. How should crystallographic data discrepancies (e.g., unit cell parameters) be addressed?

  • Methodological Answer : Re-refine XRD data using SHELXL or Olex2, ensuring proper thermal displacement parameter (ADP) constraints. Compare with Cambridge Structural Database (CSD) entries for similar piperidines (). If unresolved, publish a corrigendum with updated CIF files, as seen in ’s structural revision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

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